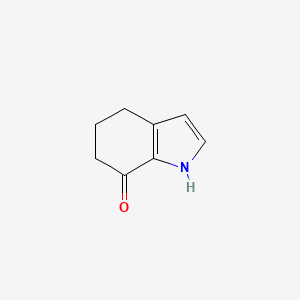

5,6-Dihydro-1H-indol-7(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,6-tetrahydroindol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNLHFPGBPXSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 1,5,6,7-tetrahydro-4H-indol-4-one"

An In-Depth Technical Guide to the Synthesis and Characterization of 1,5,6,7-Tetrahydro-4H-indol-4-one

Abstract

The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive molecules.[1] Its unique structural features make it an ideal building block for the development of novel therapeutics, particularly in the realms of anti-inflammatory and neuroprotective agents.[1] This guide provides a comprehensive overview of the synthesis and characterization of this pivotal compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the intricacies of its synthesis, offering a detailed experimental protocol, and provide a thorough guide to its characterization using modern analytical techniques.

The Significance of 1,5,6,7-Tetrahydro-4H-indol-4-one in Drug Discovery

The tetrahydroindole core is considered a "privileged scaffold" in pharmaceutical chemistry.[2] This is due to its presence in a wide array of natural products and synthetic molecules with significant biological activities. The 1,5,6,7-tetrahydro-4H-indol-4-one derivative, in particular, has been instrumental in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:

-

Antidepressants and Anxiolytics: Its structural framework is amenable to modifications that can modulate neurotransmitter systems.[1]

-

Neuroprotective Agents: It is a key component in the investigation of treatments for neurodegenerative diseases.[1]

-

Anti-inflammatory Agents: The scaffold has been utilized to develop novel anti-inflammatory drugs.[1]

-

Antitumor Agents: It serves as a starting material for the synthesis of compounds with potential anticancer properties, such as Psammopemmin A.[3][4]

The versatility of this molecule stems from its reactive ketone and pyrrole functionalities, which allow for a wide range of chemical transformations and the introduction of diverse substituents.[5]

Synthesis Methodologies: A Practical Approach

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through various synthetic routes. Among the most prominent are multicomponent reactions, the Nenitzescu indole synthesis, and the Fischer indole synthesis.[5][6][7][8][9]

Overview of Synthetic Strategies

-

Multicomponent Reactions (MCRs): These reactions offer an efficient and atom-economical approach to constructing the tetrahydroindolone core by combining three or more reactants in a single step.[6][7]

-

Nenitzescu Indole Synthesis: This classic method involves the condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative.[8][10] While powerful, it may require specific starting materials to yield the desired tetrahydroindolone.

-

Fischer Indole Synthesis: This robust reaction produces indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][9][11] This method is particularly adaptable for generating a variety of substituted indoles.

Recommended Experimental Protocol: A Multicomponent Approach

The following protocol details a highly efficient, one-pot synthesis of 4-oxo-tetrahydroindoles under mild conditions. This method, adapted from contemporary research, emphasizes operational simplicity and environmental friendliness.[6]

Step-by-Step Protocol:

-

Reactant Preparation: In a suitable reaction vessel, combine dimedone (1,3-cyclohexanedione derivative), a primary amine, and a phenacyl bromide derivative in equimolar amounts.

-

Solvent and Catalyst: The reaction is typically carried out in an aqueous medium, which aligns with green chemistry principles. A catalytic amount of a solid acid catalyst, such as sulfamic acid or Wang-OSO3H, is introduced to facilitate the reaction.[6]

-

Reaction Conditions: The mixture is stirred at a controlled temperature, often at room temperature or slightly elevated (e.g., 35 °C), for a specified duration (typically 1-2 hours).[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water. The precipitated solid product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,5,6,7-tetrahydro-4H-indol-4-one derivative.

Causality Behind Experimental Choices:

-

Aqueous Medium: The use of water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivity due to the hydrophobic effect.

-

Solid Acid Catalyst: A solid acid catalyst is easily separable from the reaction mixture, simplifying the work-up procedure and allowing for potential catalyst recycling.

-

One-Pot Synthesis: This approach minimizes waste, reduces reaction time, and improves overall efficiency by eliminating the need to isolate intermediate products.[6]

Comprehensive Characterization

The unambiguous identification and purity assessment of the synthesized 1,5,6,7-tetrahydro-4H-indol-4-one are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Analytical Data

The following table summarizes the expected analytical data for the parent compound, 1,5,6,7-tetrahydro-4H-indol-4-one.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the cyclohexenone and pyrrole rings. |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, and aliphatic carbons. |

| IR (cm⁻¹) | Strong absorption band for the C=O stretch (ketone), N-H stretch (pyrrole). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and the presence of substituents.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Used to assess the purity of the synthesized compound. A single, sharp peak is indicative of a pure sample.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Can be used for both separation and identification of volatile derivatives of the target compound.

Visualization of the Synthetic and Characterization Workflow

Synthetic Pathway Diagram

Caption: One-pot multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one.

Overall Workflow Diagram

Caption: Workflow from synthesis to application of the target compound.

Applications in Drug Discovery

The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a valuable starting point for the synthesis of polyheterocyclic structures with diverse medicinal applications.[5] Its derivatives have been investigated as inhibitors of various enzymes and receptors implicated in disease. For instance, certain substituted tetrahydroindoles have shown potent and selective inhibitory activity against sirtuin 2 (SIRT2), a target of interest in neurodegenerative diseases and cancer.[12] The ability to readily functionalize the core structure allows for the generation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.[6]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1,5,6,7-tetrahydro-4H-indol-4-one. By understanding the nuances of its preparation and the analytical methods required for its validation, researchers can confidently utilize this important building block in their drug discovery endeavors. The operational simplicity and efficiency of modern synthetic methods, coupled with comprehensive characterization, pave the way for the development of novel and impactful therapeutics based on this privileged scaffold.

References

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available at: [Link]

-

Marchenko, K. I., & Kolos, N. N. (2023). MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(11/12). Available at: [Link]

-

Regiospecific synthesis of 1,5,6,7-tetrahydro-4 H -indol-4-ones via dehydroxylated [3+2] cyclization of β -hydroxy ketones with cyclic enaminones. ResearchGate. Available at: [Link]

-

Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... ResearchGate. Available at: [Link]

-

D'hooghe, M., & Van Brabandt, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. Available at: [Link]

-

1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health. Available at: [Link]

-

Nenitzescu indole synthesis. Wikipedia. Available at: [Link]

-

Nenitzescu Indole Synthesis. SynArchive. Available at: [Link]

-

Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

4H-indol-4-one, 1,5,6,7-tetrahydro-1-hydroxy-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. SciSpace. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. Available at: [Link]

-

1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Available at: [Link]

-

Hydroxyindole; 4-Keto-4,5,6,7-tetrahydro-indole aus Cyclohexandion-1,3 und Isonitrosocarbonyl-Verbindungen†‡. ResearchGate. Available at: [Link]

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. Available at: [Link]

-

1,5,6,7-Tetrahydro-4H-indol-4-one, 98%. Scientific Laboratory Supplies. Available at: [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI. Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available at: [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]

-

Progress in the synthesis of 4,5,6,7-tetrahydroindoles. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE CAS#: 13754-86-4 [amp.chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

Mastering the Molecule: A Technical Guide to the Physicochemical Properties of Tetrahydroindolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroindolone core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic candidates, particularly in oncology and neurology.[1][2] The ultimate success of these candidates, however, is not solely dictated by their biological potency. It is profoundly influenced by a suite of physicochemical properties that govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides an in-depth exploration of the critical physicochemical characteristics of tetrahydroindolone derivatives. We will dissect the causal relationships between chemical structure and properties such as lipophilicity, solubility, ionization state (pKa), and chemical stability, offering both theoretical grounding and practical, field-proven experimental protocols. By understanding and strategically modulating these properties, researchers can significantly de-risk drug development programs and enhance the probability of translating a potent molecule into a successful therapeutic agent.[3]

The Strategic Importance of Physicochemical Profiling

In drug discovery, potent biological activity is merely the entry ticket. Many promising compounds fail during development due to poor bioavailability, rapid metabolism, or unforeseen toxicity issues—often consequences of suboptimal physicochemical properties.[4] For tetrahydroindolone derivatives, a class of compounds that frequently targets intracellular proteins like kinases, the ability to traverse cellular membranes and remain stable in various physiological environments is paramount.[1] Therefore, a rigorous, early-stage assessment of their physicochemical profile is not just a characterization exercise; it is a critical component of a successful lead optimization strategy.[5]

This guide will focus on four key pillars of physicochemical characterization:

-

Lipophilicity (LogP/LogD): The gatekeeper of membrane permeability.

-

Aqueous Solubility: The prerequisite for absorption and formulation.

-

Ionization Constant (pKa): The determinant of charge state and its profound impact on all other properties.[6]

-

Chemical Stability: The measure of a compound's robustness and shelf-life.[7]

Lipophilicity: Balancing Permeability and Promiscuity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters.[8] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[9]

-

Why it Matters: For tetrahydroindolone derivatives to reach intracellular targets, they must cross the lipid bilayer of cell membranes. A suitable level of lipophilicity is essential for this passive diffusion. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, promiscuous binding to off-targets, and potential toxicity.[8][10] A LogP value between 2 and 5 is often considered a desirable range for orally administered drugs.[9]

-

Structural Modulation: The tetrahydroindolone scaffold offers multiple points for modification to fine-tune lipophilicity.

-

Aromatic Substituents: Adding lipophilic groups (e.g., halogens, alkyl chains) to the fused benzene ring will increase LogP.

-

Lactam N-Substitution: Alkylation of the lactam nitrogen can modulate lipophilicity and hydrogen bonding potential.

-

Introduction of Polar Groups: Incorporating polar functionalities (e.g., hydroxyl, amine groups) is a common strategy to decrease lipophilicity and improve solubility.[11]

-

Data Presentation: Structure-Lipophilicity Relationships

The following table illustrates how structural modifications on a hypothetical tetrahydroindolone core can impact its calculated LogP (cLogP) and measured LogD at physiological pH (7.4).

| Compound ID | R1 Substitution | R2 Substitution | cLogP | LogD at pH 7.4 |

| THI-001 | H | H | 1.8 | 1.8 |

| THI-002 | 4-Cl | H | 2.5 | 2.5 |

| THI-003 | H | CH₂CH₂OH | 1.2 | 1.2 |

| THI-004 | 4-Cl | CH₂CH₂OH | 1.9 | 1.9 |

Data is illustrative and intended to show trends.

Experimental Protocol: LogD Determination by Shake-Flask HPLC

This classic method provides a gold-standard measurement of a compound's distribution between an aqueous and an organic phase.[12]

Principle: The compound is partitioned between n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol) at a defined pH (e.g., 7.4). The concentration of the compound in each phase is then determined by HPLC, and the LogD is calculated from the ratio.

Step-by-Step Methodology:

-

Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Pre-saturate the n-octanol by mixing it vigorously with PBS and allowing the phases to separate. Do the same for the PBS with n-octanol.

-

Sample Preparation: Prepare a stock solution of the tetrahydroindolone derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable by HPLC.

-

Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-30 minutes to achieve complete separation of the two phases.

-

Sampling & Analysis: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Dilute each aliquot appropriately and analyze the concentration using a validated reverse-phase HPLC method.

-

Calculation: LogD = log10([Compound]octanol / [Compound]aqueous)

Caption: Shake-Flask HPLC Workflow for LogD Measurement.

Aqueous Solubility: The Foundation of Bioavailability

For an orally administered drug to be absorbed, it must first dissolve in the fluids of the gastrointestinal tract.[8] Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability and posing significant formulation challenges.

-

Why it Matters: The solubility of a tetrahydroindolone derivative directly impacts the maximum achievable concentration in the gut, which in turn dictates the concentration gradient driving absorption across the intestinal wall.[4] It is crucial to distinguish between kinetic solubility (measured from a DMSO stock solution, reflecting precipitation) and thermodynamic solubility (the true equilibrium value), as both provide valuable but different insights.

-

Structural Modulation: The principles for modulating solubility often run counter to those for increasing lipophilicity, highlighting a key balancing act in medicinal chemistry.

-

Ionizable Groups: Incorporating basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups can dramatically increase solubility in their ionized state. The pKa of the group is critical here.

-

Hydrogen Bonding: Adding hydrogen bond donors and acceptors (e.g., alcohols, amides) can improve interactions with water molecules.

-

Crystal Packing: Modifications that disrupt the crystal lattice energy of the solid state can improve the energy required for dissolution, thereby increasing solubility.

-

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[6] Since the pH of biological compartments varies dramatically (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH ~7.4), the pKa of a tetrahydroindolone derivative will determine its charge state, which subsequently influences its solubility, permeability, and target binding.[13][14]

-

Why it Matters:

-

Solubility: Ionized species are generally much more water-soluble than their neutral counterparts.[6] A basic tetrahydroindolone derivative will be more soluble in the acidic environment of the stomach.

-

Permeability: The neutral form of a molecule is typically more lipophilic and thus more readily permeates cell membranes.[14]

-

Target Binding: If the binding site of the target protein involves ionic interactions, the charge state of the drug is critical for potency.

-

-

Structural Modulation: The inherent lactam in the tetrahydroindolone core is weakly acidic, but the most significant modulation of pKa comes from appended functional groups.

-

Basic Centers: Introducing aliphatic amines or basic heterocycles (e.g., piperidine, morpholine) is a common strategy to create derivatives that are positively charged at physiological pH. The basicity of these groups can be fine-tuned by nearby electron-withdrawing or -donating groups.

-

Acidic Centers: Adding acidic groups like phenols or carboxylic acids will create negatively charged species at physiological pH.

-

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is well-suited for high-throughput screening and requires only a small amount of compound.[12]

Principle: The UV-Vis absorbance spectrum of many chromophore-containing molecules, like tetrahydroindolones, changes as the molecule ionizes. By measuring the absorbance across a range of pH values, the pKa can be determined by identifying the inflection point of the absorbance vs. pH curve.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like methanol.

-

Titration: In a 96-well UV-transparent plate, add the buffer solutions to different wells. Add a small, constant amount of the compound stock solution to each well.

-

Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths against the measured pH of each well.

-

Calculation: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

Caption: UV-Metric Titration Workflow for pKa Determination.

Chemical Stability: Ensuring Integrity from Bench to Bedside

A drug molecule must be stable enough to survive manufacturing, storage, and the physiological conditions of the human body to deliver its therapeutic effect.[15] Instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life.[7][16]

-

Why it Matters: Early assessment of chemical stability helps identify liabilities in the molecular scaffold.[5] Forced degradation studies, where the compound is exposed to harsh conditions (e.g., strong acid, base, oxidant, light, heat), are used to rapidly identify potential degradation pathways and inform structural modifications to improve robustness.

-

Potential Liabilities in Tetrahydroindolones:

-

Oxidation: The electron-rich indole nucleus can be susceptible to oxidation.

-

Hydrolysis: Ester or amide functionalities appended to the core could be liable to hydrolysis under acidic or basic conditions.

-

Photosensitivity: Aromatic systems can sometimes be sensitive to degradation upon exposure to UV light.

-

Experimental Protocol: Forced Degradation Study

Principle: The compound is subjected to a range of stress conditions. The amount of remaining parent compound and the formation of any degradants are monitored over time by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

Step-by-Step Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC-UV method for the parent compound.

-

Stress Conditions: Prepare solutions of the compound in:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store a solid sample and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution to a controlled light source (ICH Q1B guidelines).

-

-

Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24 hours). For thermal stress, time points may be longer (e.g., 1, 3, 7 days).

-

Analysis: Analyze each sample by the stability-indicating HPLC method. Quantify the percentage of the parent compound remaining. If possible, use HPLC-MS to identify the mass of major degradants.

-

Reporting: Report the percentage of degradation under each condition and identify the conditions under which the molecule is least stable.

Conclusion: An Integrated Approach to Drug Design

The physicochemical properties of tetrahydroindolone derivatives are not independent variables but are intricately linked. Modifying a single functional group to improve solubility may adversely affect lipophilicity and permeability. This interplay necessitates a multi-parameter optimization approach where properties are tracked in parallel with biological potency. By integrating the principles and protocols outlined in this guide, drug discovery teams can make more informed decisions, rationally design molecules with a higher probability of success, and ultimately accelerate the journey from a promising lead compound to a life-changing medicine.

References

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link][13]

-

Joseph, B., et al. (2014). Synthesis and biological evaluation of tetrahydro[5][13]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors. European Journal of Medicinal Chemistry. [Link][1]

-

Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link][8]

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link][5]

-

Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. Chemistry & Biodiversity. [Link][15]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews. [Link][14]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link][6]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link][12]

-

Li, A. P. (2001). pKa, Solubility, and Lipophilicity. Springer Nature Experiments. [Link][4]

-

Van der Mey, M., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. [Link][2]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link][9]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process. [Link][7]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Waterhouse, D. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals. [Link][16]

-

International Journal of Pharmacy and Technology. (2015). Importance of Physicochemical Properties In Drug Discovery. [Link][3]

-

Choi, K. (2022). Structure-Property Relationships Reported for the New Drugs Approved in 2022. Mini-Reviews in Medicinal Chemistry. [Link][11]

-

Kyrlidis, A., et al. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry. [Link][10]

Sources

- 1. Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rajournals.in [rajournals.in]

- 4. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]

- 5. pharmtech.com [pharmtech.com]

- 6. What is pKa and how is it used in drug development? [pion-inc.com]

- 7. rroij.com [rroij.com]

- 8. chemaxon.com [chemaxon.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-property Relationships Reported for the New Drugs Approved in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Dihydro-1H-indol-4(5H)-one (CAS 13754-86-4): Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 13754-86-4, scientifically known as 6,7-Dihydro-1H-indol-4(5H)-one. This document delves into the elucidation of its structure, its physicochemical properties, synthesis methodologies, and its significant role in medicinal chemistry and drug development, particularly as a scaffold for compounds with antiandrogenic and other biological activities.

Chemical Identity and Physicochemical Properties

6,7-Dihydro-1H-indol-4(5H)-one, also referred to as 1,5,6,7-tetrahydro-4H-indol-4-one, is a heterocyclic organic compound. It possesses a bicyclic structure composed of a pyrrole ring fused to a cyclohexanone ring.[1][2][3][4] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 6,7-Dihydro-1H-indol-4(5H)-one

| Property | Value | Source(s) |

| CAS Number | 13754-86-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO | [1][2][3][4] |

| Molecular Weight | 135.16 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to pale reddish-yellow crystalline powder | [5] |

| Melting Point | 188-190 °C | [3][5][6] |

| Boiling Point | 310.6 °C (Predicted) | [2][7] |

| SMILES | O=C1CCC2=C(C1)C=CN2 | [2][7] |

| InChI Key | KASJZXHXXNEULX-UHFFFAOYSA-N |

Structure Elucidation: Spectroscopic Analysis

The structural confirmation of 6,7-Dihydro-1H-indol-4(5H)-one relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed ¹³C NMR and mass spectra are typically available from commercial suppliers, a representative ¹H NMR spectrum provides key insights into the proton environment of the molecule.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6,7-Dihydro-1H-indol-4(5H)-one is expected to show distinct signals corresponding to the protons in different chemical environments within the molecule. The aromatic protons on the pyrrole ring will appear in the downfield region, while the aliphatic protons of the cyclohexanone ring will be observed in the upfield region. The exact chemical shifts and coupling patterns are crucial for confirming the connectivity of the atoms. A publicly available ¹H NMR spectrum for this compound can be found through chemical suppliers and databases.[9]

¹³C NMR Spectroscopy and Mass Spectrometry

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons of the pyrrole ring, and the aliphatic carbons of the cyclohexanone ring.

Synthesis Methodologies

The synthesis of 6,7-Dihydro-1H-indol-4(5H)-one and its derivatives has been approached through various synthetic strategies, including multicomponent reactions and cyclization methods. These methods offer flexibility in introducing substituents and generating a library of related compounds for structure-activity relationship (SAR) studies.[3][10]

General Synthetic Approach

A common and efficient method for the synthesis of the 6,7-dihydro-1H-indol-4(5H)-one core involves the reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, followed by cyclization.[11] This approach allows for the construction of the pyrrole ring onto a pre-existing six-membered ring precursor.

The following diagram illustrates a generalized workflow for the synthesis of 6,7-Dihydro-1H-indol-4(5H)-one derivatives.

Caption: Generalized synthetic workflow for 6,7-dihydro-1H-indol-4(5H)-one derivatives.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on literature methods for the synthesis of 6,7-dihydro-1H-indol-4(5H)-one derivatives.[11]

Step 1: Condensation

-

Dissolve the starting 1,3-dicarbonyl compound in a suitable solvent (e.g., THF).

-

Add 2-azido-1,1-diethoxyethane to the solution.

-

Stir the reaction mixture at room temperature for a specified period to form the intermediate adduct.

Step 2: Cyclization

-

To the solution containing the intermediate, add a cyclizing agent (e.g., triphenylphosphine).

-

Reflux the reaction mixture for several hours.

-

Alternatively, cyclization can be achieved by treating the intermediate with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or by heating in a high-boiling solvent like DMSO.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by NMR, MS, and melting point analysis.

Biological Properties and Applications in Drug Discovery

The 6,7-dihydro-1H-indol-4(5H)-one scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a starting material for the synthesis of complex polyheterocyclic structures.[12]

Antiandrogenic Activity

Derivatives of 6,7-dihydro-4H-indolone have been synthesized and evaluated for their biological properties. Notably, these compounds have demonstrated potent indirect antiandrogenic activity.[11] This makes the scaffold a promising starting point for the development of novel therapeutics targeting androgen receptor-mediated diseases, such as prostate cancer.

The following diagram illustrates the role of an antiandrogen in blocking the androgen receptor signaling pathway.

Caption: Mechanism of action of an antiandrogen on the androgen receptor pathway.

Precursor for Bioactive Molecules

This compound serves as a versatile reactant in the synthesis of various biologically active molecules, including:

-

Antitumor agents: It is a key reactant in the synthesis of psammopemmin A, a compound with antitumor properties.

-

5-HT1A agonists: It is used in the preparation of potent and orally active 5-HT1A agonists, which are of interest for treating depression and anxiety.[6]

-

Guanylate cyclase inhibitors: It is a reactant in the preparation of tricyclic indole and dihydroindole derivatives that act as inhibitors of guanylate cyclase.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 6,7-Dihydro-1H-indol-4(5H)-one and its derivatives, standardized in vitro assays are employed.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Protocol Outline:

-

Preparation of Materials:

-

Rat prostate cytosol containing the androgen receptor.

-

Radiolabeled androgen (e.g., [³H]-R1881).

-

Test compound (6,7-Dihydro-1H-indol-4(5H)-one derivative) at various concentrations.

-

Buffers and scintillation cocktail.

-

-

Assay Procedure:

-

Incubate the rat prostate cytosol with the radiolabeled androgen and varying concentrations of the test compound.

-

A control group with only the radiolabeled androgen (total binding) and another with an excess of non-radiolabeled androgen (non-specific binding) are included.

-

After incubation, separate the bound and free radioligand using a suitable method (e.g., hydroxylapatite slurry).

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).[1]

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Protocol Outline:

-

Cell Culture:

-

Seed a suitable cancer cell line (e.g., a prostate cancer cell line like LNCaP) in a 96-well plate and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 6,7-Dihydro-1H-indol-4(5H)-one derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

Conclusion

6,7-Dihydro-1H-indol-4(5H)-one (CAS 13754-86-4) is a valuable heterocyclic compound with a well-defined structure and a range of physicochemical properties that make it a useful tool in chemical synthesis and drug discovery. Its role as a scaffold for the development of compounds with significant biological activities, particularly antiandrogenic properties, highlights its importance for researchers in oncology and medicinal chemistry. The synthetic and biological evaluation protocols provided in this guide offer a framework for the further investigation and utilization of this versatile molecule.

References

-

Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM AR Binding BRD.

-

6,7-Dihydro-1H-indol-4(5H)-one | 13754-86-4 | FD155332. Biosynth.

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. (2024). Chemistry of Heterocyclic Compounds.

-

1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE | 13754-86-4. ChemicalBook.

-

1H-NMR and 13C-NMR Spectra.

-

HTRF Human Androgen Receptor Detection Kit, 500 Assay Points. Revvity.

-

Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments.

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). MDPI.

-

Progress in the synthesis of 4,5,6,7-tetrahydroindoles. (2019). ResearchGate.

-

A Comparative Guide to the Cytotoxicity Assessment of Isoindole Derivatives. Benchchem.

-

Copies of 1H, 13C, 19F NMR spectra.

-

Evaluating the Cytotoxicity of 7-Fluoro-1H-indole. Benchchem.

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). PubMed Central.

-

6,7-Dihydro-4H-indolones: synthesis and biological properties. (1991). PubMed.

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure.

-

Protocol IncuCyte® Cytotoxicity Assay. Sartorius.

-

Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments.

-

1,5,6,7-tetrahydro-4H-indol-4-one. ChemBK.

-

1,5,6,7-Tetrahydro-4H-indol-4-one, 98%. Scientific Laboratory Supplies.

-

6,7-Dihydro-1H-indol-4(5H)-one. Biosynth.

-

1,5,6,7-Tetrahydro-4H-indol-4-one 98%. Sigma-Aldrich.

-

Combination of 1H and 13C NMR Spectroscopy.

-

1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) 1H NMR spectrum. ChemicalBook.

-

6,7-Dihydro-1H-indol-4(5H)-one. BLDpharm.

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revvity.com [revvity.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 6,7-Dihydro-1H-indol-4(5H)-one | 13754-86-4 | FD155332 [biosynth.com]

- 8. 13754-86-4|6,7-Dihydro-1H-indol-4(5H)-one|BLD Pharm [bldpharm.com]

- 9. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 6,7-Dihydro-4H-indolones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Rising Therapeutic Potential of Substituted Tetrahydroindolones: A Technical Guide for Drug Discovery

Introduction: The Tetrahydroindolone Scaffold - A Privileged Structure in Medicinal Chemistry

The 4,5,6,7-tetrahydroindol-4-one core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique structural amalgamation of a pyrrole ring fused to a cyclohexanone moiety provides a versatile template for chemical modification, leading to a diverse array of biological activities. This guide delves into the burgeoning biological potential of substituted tetrahydroindolones, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthetic accessibility of this scaffold, its diverse pharmacological profile, and the critical structure-activity relationships (SAR) that govern its therapeutic efficacy. The inherent drug-like properties of the tetrahydroindolone nucleus make it a valuable starting point for the development of novel therapeutics targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[1]

Diverse Biological Activities of Substituted Tetrahydroindolones

The strategic functionalization of the tetrahydroindolone scaffold has unlocked a wide range of pharmacological activities. This section will explore the most prominent therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indole derivatives, in general, are well-established as potent anticancer agents, acting through various mechanisms to thwart cancer progression.[2][3] Substituted tetrahydroindolones are emerging as a significant class within this domain, demonstrating efficacy against various cancer cell lines.[4][5]

Mechanism of Action:

The anticancer effects of tetrahydroindolone derivatives are often multi-faceted, targeting key vulnerabilities in cancer cells. These mechanisms include:

-

Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death. Tetrahydroquinolinone derivatives, structurally related to tetrahydroindolones, have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest at the G2/M phase.[4]

-

Enzyme Inhibition: Specific enzymes that are overactive in cancer cells are prime targets for drug development. Indole derivatives have been shown to inhibit crucial enzymes like topoisomerase, tyrosine kinases, and histone deacetylases (HDACs), all of which play vital roles in cancer cell proliferation and survival.[2]

-

Inhibition of Signaling Pathways: The NF-κB/PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Indole derivatives have demonstrated the ability to inhibit this pathway, thereby suppressing cancer cell growth and survival.[2]

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on the tetrahydroindolone ring is crucial for its anticancer potency. SAR studies have revealed that:

-

The nature and position of substituents on the aromatic and heterocyclic rings can significantly influence cytotoxicity.

-

The introduction of specific functional groups can enhance the interaction with biological targets, leading to improved efficacy.[6]

Below is a table summarizing the anticancer activity of selected substituted indole derivatives, highlighting the impact of different substitution patterns.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | N-1: Methyl, C-3: Aryl-thio | HT29, HepG2, HCT116, T98G | Nanomolar range | [6] |

| Compound B | C-3: Aroyl, Heterocycle at C-5/6/7 | HT29, HepG2, HCT116, T98G | Nanomolar range | [6] |

| Compound C | Hybrid with thiazolidinedione-triazole | HePG-2, HCT-116, PC-3, MCF-7 | 3.18 - 8.03 | [5] |

| Compound D | Indole-curcumin derivative | Hep-2, A549, HeLa | 4 - 15 | [5] |

Experimental Workflow for Anticancer Activity Screening:

The following diagram illustrates a typical workflow for evaluating the anticancer potential of novel substituted tetrahydroindolone derivatives.

Workflow for anticancer drug discovery with tetrahydroindolones.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases.[7] Substituted tetrahydroindolones have emerged as promising anti-inflammatory agents, capable of modulating the complex inflammatory cascade.[8][9]

Mechanism of Action:

The anti-inflammatory effects of these compounds are attributed to their ability to interfere with key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokines: Tetrahydroindolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8]

-

Modulation of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain derivatives can suppress iNOS expression and subsequent NO production.[8]

-

Targeting Inflammatory Signaling Pathways: The anti-inflammatory response can be mediated through the sGC-NO/cytokine pathway, with evidence suggesting the involvement of iNOS and soluble guanylate cyclase (sGC).[9]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity is highly dependent on the nature of the substituents. For instance, phthaloyl-amino acid derivatives of a related scaffold have demonstrated that the type of amino acid significantly influences the immunomodulatory profile and oral anti-inflammatory activity.[8]

| Compound Type | Key Structural Feature | Observed Anti-inflammatory Effect | Reference |

| Phthaloyl-glycine derivative | Glycine moiety | Weak anti-inflammatory, immunomodulatory profile | [8] |

| Phthaloyl-phenylalanine derivative | Phenylalanine moiety | Oral anti-inflammatory, moderate NO inhibition, strong IL-1β inhibition | [8] |

| Phthaloyl-tryptophan derivative | Tryptophan moiety | Immunomodulatory (NO, TNF-α, IL-1β), poor oral anti-inflammatory activity | [8] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test tetrahydroindolone derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production using the Griess reagent.

-

Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant using specific ELISA kits.

-

Cell Viability (MTT Assay): Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Data Analysis: Calculate the IC50 values for the inhibition of NO and cytokine production.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Substituted tetrahydroindolones and their hybrids have demonstrated promising antibacterial and antibiofilm activities against a range of pathogenic bacteria, including resistant strains.[11][12][13]

Mechanism of Action:

While the exact mechanisms are still under investigation, the antimicrobial activity of these compounds is thought to involve:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the scaffold may facilitate interaction with and disruption of the bacterial cell membrane.

-

Inhibition of Essential Bacterial Enzymes: The compounds may inhibit enzymes crucial for bacterial survival and replication.

-

Interference with Biofilm Formation: Hybrid molecules incorporating tetrahydroindolone and dihydropyrimidinone scaffolds have shown significant antibiofilm activity against resistant Staphylococcus aureus and Pseudomonas aeruginosa.[11]

Structure-Activity Relationship (SAR) Insights:

-

Hybridization of the tetrahydroindolone scaffold with other pharmacophores, such as dihydropyrimidinones, can lead to synergistic effects and enhanced antibiofilm activity.[11]

-

The introduction of specific substituents, such as chlorine, bromine, and nitro groups on related indole derivatives, has been shown to enhance antibacterial and antifungal properties.[13]

| Compound Type | Target Organism | Activity | Reference |

| Tetrahydroindolone-Dihydropyrimidinone Hybrids | Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibiofilm activity | [11] |

| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | S. aureus, Salmonella typhi, P. aeruginosa, E. coli | Mild to moderate antibacterial activity | [12] |

| 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives | Gram-positive and Gram-negative bacteria, fungi | Promising antimicrobial activity | [13] |

Signaling Pathway for Biofilm Formation and Potential Inhibition by Tetrahydroindolones:

Inhibition of bacterial biofilm formation by tetrahydroindolones.

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indole-based compounds have shown significant neuroprotective potential, and substituted tetrahydroindolones are being explored for their ability to mitigate neuronal damage.[14][15]

Mechanism of Action:

The neuroprotective properties of these compounds are linked to their ability to:

-

Combat Oxidative Stress: Many indole derivatives are potent antioxidants, capable of scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[14][16]

-

Modulate Neuroinflammation: Chronic neuroinflammation is a key feature of neurodegenerative diseases. The anti-inflammatory properties of these compounds can help to reduce this detrimental process.[16]

-

Inhibit Protein Aggregation: The aggregation of proteins like amyloid-beta is a hallmark of Alzheimer's disease. Indole-phenolic compounds have been shown to promote the disaggregation of amyloid-beta fragments.[15]

-

Calcium Channel Blockade: Dysregulation of calcium homeostasis can lead to neuronal death. Certain dihydropyridine derivatives, which share some structural similarities, act as L-type voltage-dependent calcium channel blockers.[16]

Experimental Protocol: In Vitro Neuroprotection Assay (H2O2-induced Oxidative Stress in SH-SY5Y cells)

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to differentiate for 5-7 days in a low-serum medium.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test tetrahydroindolone derivatives for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 100 µM) for 24 hours.

-

Cell Viability Assessment (MTT Assay): Measure cell viability using the MTT assay to quantify the neuroprotective effect of the compounds.

-

ROS Measurement (DCFH-DA Assay): Measure intracellular ROS levels using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay to assess the antioxidant activity of the compounds.

-

Data Analysis: Determine the EC50 values for neuroprotection and the percentage reduction in ROS levels.

Synthetic Strategies for Substituted Tetrahydroindolones

The biological exploration of tetrahydroindolones is underpinned by the development of efficient and versatile synthetic methodologies. Several approaches have been established for the construction of the core scaffold and the introduction of diverse substituents.[17][18]

Common synthetic routes include:

-

Domino Condensation and Annulation: One-step procedures involving the reaction of β-enaminones with vinyl ethers promoted by ceric(IV) ammonium nitrate.[17]

-

Intramolecular Cycloaddition: Methods employing intramolecular 1,3-dipolar cycloaddition of mesoionic species (münchnones) with electron-deficient alkynes.[17]

-

Multi-component Reactions: One-pot procedures utilizing α-haloketones, 1,3-diketones, and primary amines, often catalyzed by heterogeneous acids.[18]

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The ability to readily access a wide range of analogs is crucial for comprehensive SAR studies.

Future Directions and Conclusion

Substituted tetrahydroindolones represent a highly promising class of compounds with a remarkable breadth of biological activities. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities.

-

Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of promising hits.

-

In Vivo Efficacy and Safety Studies: Translating the promising in vitro results into in vivo models of disease to assess their therapeutic potential and safety profiles.

-

Development of Novel Hybrids: Continuing to explore the synergistic effects of combining the tetrahydroindolone scaffold with other pharmacophores.

References

- Synthesis of 3-substituted tetrahydroindol-4-one | Request PDF - ResearchGate. (n.d.).

- Anti-inflammatory effects of the compounds 2e, 2h, and Thl. The results... - ResearchGate. (n.d.).

-

Wu, S., Fluxe, A., Janusz, J. M., Sheffer, J. B., Browning, G., Blass, B., Cobum, K., Hedges, R., Murawsky, M., Fang, B., Fadayel, G. M., Hare, M., & Djandjighian, L. (2006). Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(22), 5859–5863. [Link]

-

Tetrahydroindolone-Dihydropyrimidinone Hybrids as Promising Antibiofilm and Antibacterial Agents. (2025). ChemMedChem. [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). Molecules, 26(15), 4615. [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). MDPI. Retrieved from [Link]

- A Multistep synthesis of N-substituted tetrahydroindole-dione derivatives. (n.d.). ResearchGate.

- Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. (2025).

- Antioxidant and anti-inflammatory properties of derivatives 4a-l and reference compounds. (n.d.). ResearchGate.

- Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). The Journal of Organic Chemistry.

- Synthesis and antimicrobial activity of substituted indole hydrazides. (2024).

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). Infectious Disorders - Drug Targets, 20(5), 696–704. [Link]

-

Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023). International Journal of Molecular Sciences, 24(3), 2734. [Link]

- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (1998). Ceska a Slovenska Farmacie, 47(5), 232–237.

-

Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). Molecules, 29(23), 5463. [Link]

- CN101273991B - Applications of tetrahydroindolone/tetrahydroindazolone/tetrahydrocarbazole derivatives and salts thereof in preparation of antiviral medicine. (n.d.). Google Patents.

-

Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. (2023). Molecules, 28(4), 1636. [Link]

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Scientific Reports, 12(1), 1957. [Link]

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). Antioxidants, 12(5), 1087. [Link]

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024). Bioorganic & Medicinal Chemistry Letters, 112, 129881. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 235, 114285. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). ACS Medicinal Chemistry Letters, 4(6), 530–534. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 2, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(5), 629. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(24), 13589. [Link]

-

Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. (2023). Pharmaceuticals, 16(10), 1438. [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). Antioxidants, 9(11), 1133. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 9(2), 1–12. [Link]

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023).

-

Structure-Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators. (2020). Journal of Medicinal Chemistry, 63(7), 3577–3595. [Link]

-

Anti-Inflammatory Activity in Colon Models Is Derived from Δ9-Tetrahydrocannabinolic Acid That Interacts with Additional Compounds in Cannabis Extracts. (2022). Cannabis and Cannabinoid Research, 7(3), 312–323. [Link]

-

Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. (2020). Frontiers in Microbiology, 11, 1058. [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2016). Bioorganic & Medicinal Chemistry, 24(18), 4153–4163. [Link]

- Indoles as anticancer agents. (n.d.). ResearchGate.

- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Phys.org.

-

Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. (2024). International Journal of Molecular Sciences, 25(24), 13588. [Link]

-

Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2022). Molecules, 27(19), 6614. [Link]

-

Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (2018). Chemical Biology & Drug Design, 92(1), 1317–1329. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydroindolone-Dihydropyrimidinone Hybrids as Promising Antibiofilm and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of substituted indole hydrazides. [wisdomlib.org]

- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Exploratory Synthesis of Novel Indole-Based Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets.[4][5] This guide provides an in-depth exploration of the strategic approaches to synthesizing novel indole-based heterocyclic compounds. Moving beyond a simple recitation of named reactions, we delve into the causality behind experimental choices, offering field-proven insights into both the construction of the indole core and its subsequent functionalization. Detailed protocols, mechanistic diagrams, and strategic comparisons are provided to empower researchers in their quest for new chemical entities.

The Indole Nucleus: A Chemist's Canvas

The indole ring, a fusion of benzene and pyrrole, is an electron-rich aromatic system. This inherent reactivity, however, is not uniform. The C3 position of the pyrrole ring is the most nucleophilic and prone to electrophilic substitution, a characteristic that dominates many functionalization strategies. The N1-H proton is weakly acidic, allowing for facile N-substitution. The C2 position, while less reactive than C3, can be targeted, often through metal-catalyzed processes. Functionalization of the benzene ring (C4-C7) typically requires more directed or forceful approaches, such as directed C-H activation.[6] Understanding this reactivity landscape is paramount for designing logical and efficient synthetic routes.

Strategic Pillars of Exploratory Synthesis

The creation of novel indole-based compounds can be broadly categorized into two main strategic pillars: the de novo synthesis of the indole ring itself and the functionalization of a pre-existing indole core. A third, more advanced strategy involves post-synthesis annulation to build further heterocyclic systems.

Strategy A: De Novo Synthesis of the Indole Core

Constructing the indole ring from acyclic precursors offers the most flexibility for introducing diversity at multiple positions from the outset. The choice of method is dictated by the desired substitution pattern and the functional group tolerance of the starting materials.

Classical Named Reactions:

-

Fischer Indole Synthesis: Discovered in 1883, this is arguably the most famous method for indole synthesis.[7][8][9] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[8][10][11]

-

Mechanism Insight: The reaction proceeds through a critical[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia.[7][8]

-

Causality: The strength of the acid catalyst is crucial. Lewis acids like ZnCl₂ or Brønsted acids like polyphosphoric acid are common.[8][11] The choice affects regioselectivity when using unsymmetrical ketones.[10] A major limitation is that the reaction fails with acetaldehyde, meaning indole itself cannot be directly synthesized this way.[9]

-

-

Reissert Indole Synthesis: This method is valuable for producing indole-2-carboxylic acids. It begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[12][13][14] The indole-2-carboxylic acid can then be decarboxylated by heating to yield the corresponding indole.[12][13]

-

Bischler-Möhlau Indole Synthesis: This reaction forms 2-aryl-indoles by reacting an α-bromoacetophenone with an excess of aniline under heat.[16][17]

Modern Transition-Metal Catalyzed Methods:

-

Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[19][20] This one-pot reaction is highly versatile and offers excellent regioselectivity, typically placing the more sterically bulky group of the alkyne at the C2 position.[19][20]

-

Causality: The palladium catalyst (e.g., Pd(OAc)₂) is central to the mechanism, which involves oxidative addition, alkyne insertion, and reductive elimination. The choice of ligands and additives, such as LiCl, can significantly impact reaction efficiency.[20] This method's broad substrate scope makes it a go-to for generating libraries of 2,3-disubstituted indoles.[21][22]

-

The following table provides a comparative summary of these key de novo synthesis strategies.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Substitution Pattern | Strengths | Limitations |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂) | 2- and/or 3-substituted | Widely applicable, robust | Harsh conditions, poor functional group tolerance, fails for unsubstituted indole |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | 2-Carboxy substituted | Provides access to C2-functionalized indoles | Multi-step, requires specific starting materials |

| Bischler-Möhlau | α-Bromoacetophenone, Aniline | Heat, excess aniline | 2-Aryl substituted | Simple starting materials | Harsh conditions, often low yields, regioselectivity issues[16][18] |

| Larock | o-Iodoaniline, Disubstituted alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | 2,3-Disubstituted | High versatility, good yields, mild conditions, one-pot | Requires pre-functionalized starting materials (iodoaniline) |

Strategy B: Functionalization of the Pre-formed Indole Core

When the indole scaffold is readily available, direct functionalization is an atom-economical approach to generating novel analogues.

-

Electrophilic Substitution at C3: This is the most common functionalization pathway due to the high electron density at the C3 position.

-

Vilsmeier-Haack Reaction: Introduces a formyl (-CHO) group at C3 using a Vilsmeier reagent, typically generated from DMF and POCl₃.[23] The resulting indole-3-carboxaldehydes are versatile intermediates for further elaboration.[23] Recent advances have developed catalytic versions of this reaction to avoid stoichiometric use of corrosive POCl₃.[24][25]

-

Mannich Reaction: Installs an aminomethyl group at C3, providing a handle for further synthetic transformations.

-

-

Metal-Catalyzed Cross-Coupling and C-H Functionalization: Transition metal catalysis has revolutionized the functionalization of less reactive positions on the indole ring.[3][26]

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on halogenated indoles allow for the formation of C-C bonds at specific positions.[27][28][29]

-

Direct C-H functionalization is a more modern and efficient strategy that avoids the need for pre-halogenation.[6] By using directing groups, it is now possible to achieve high regioselectivity for arylation or alkylation at previously difficult-to-access positions like C2, C4, and even C7.[6][30]

-

Experimental Design & Visualization

A successful exploratory synthesis campaign requires a logical workflow, from initial design to final characterization.

General Exploratory Workflow

The following diagram illustrates a typical workflow for the discovery of novel indole derivatives.

Caption: General workflow for exploratory synthesis of novel compounds.

Mechanistic Deep Dive: The Fischer Indole Synthesis

Understanding the mechanism of key reactions is crucial for troubleshooting and optimization.

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Field-Proven Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Fischer Indole Synthesis of 2-phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

-

Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of ethanol. Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture for 1 hour. The formation of the phenylhydrazone may be observed as a precipitate.

-

Isolation (Optional but Recommended): Cool the reaction mixture. Collect the precipitated hydrazone by vacuum filtration, wash with cold ethanol, and dry.

-

Cyclization: Place the dried hydrazone (or the crude reaction mixture after solvent removal) in a flask with a catalytic amount of polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂).

-

Heating: Heat the mixture to 150-170 °C for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully add ice-water to quench the reaction. The crude product will precipitate.

-

Purification: Collect the solid by filtration. Neutralize with a sodium bicarbonate solution. Recrystallize the crude product from ethanol/water to afford pure 2-phenylindole.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Vilsmeier-Haack Formylation of Indole

This protocol details the C3-formylation of indole to produce indole-3-carboxaldehyde.[23]

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Indole Addition: Dissolve indole (1 equivalent) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction mixture will become thick.

-

Workup: Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Hydrolysis: Add a 30% sodium hydroxide solution until the mixture is alkaline (pH 9-10) to hydrolyze the intermediate.

-